Dehydro Amlodipine N-Oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H23ClN2O6 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1-oxidopyridin-1-ium-3,5-dicarboxylate |
InChI |
InChI=1S/C20H23ClN2O6/c1-4-29-20(25)18-15(11-28-10-9-22)23(26)12(2)16(19(24)27-3)17(18)13-7-5-6-8-14(13)21/h5-8H,4,9-11,22H2,1-3H3 |
InChI Key |
HMVRYAJKOKSVQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C([N+](=C1COCCN)[O-])C)C(=O)OC)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Nomenclature and Structural Designation of Dehydro Amlodipine N Oxide
Systematic IUPAC Naming
The formal name for Dehydro Amlodipine (B1666008) N-Oxide, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methylpyridine 1-oxide . chemicea.compharmaffiliates.com This systematic name precisely describes the molecular structure of the compound.
Common Academic and Pharmaceutical Impurity Designations
In the context of pharmaceutical manufacturing and quality control, Dehydro Amlodipine N-Oxide is most commonly referred to as an Amlodipine impurity . pharmaffiliates.compharmaffiliates.com It is cataloged by chemical and pharmaceutical reference standard suppliers under the specific name This compound . pharmaffiliates.compharmaffiliates.comskpharmatech.in It is important to distinguish this compound from other related Amlodipine impurities, such as Dehydro Amlodipine, which is also known as Amlodipine Impurity D or Amlodipine Related Compound A. lgcstandards.comcymitquimica.com
Mechanistic Pathways of Formation of Dehydro Amlodipine N Oxide
Oxidative Degradation Mechanisms of Amlodipine (B1666008) Leading to N-Oxide Formation
Oxidative stress is a significant factor in the degradation of Amlodipine, leading to the formation of various byproducts, including Dehydro Amlodipine N-Oxide.
The oxidation of the tertiary nitrogen atom in the dihydropyridine (B1217469) ring of Amlodipine is a key step in the formation of the N-oxide derivative. This process can be followed by dehydrogenation or aromatization of the dihydropyridine ring to yield this compound. Some studies suggest that the formation of the dehydro derivative, also known as Impurity D according to the European Pharmacopoeia, occurs under oxidative and acidic stress conditions. researchgate.netresearchgate.net This dehydro derivative is a precursor to this compound. The synthesis of this compound involves the oxidation of Dehydro Amlodipine, typically using oxidizing agents.
Furthermore, research indicates that Amlodipine can enhance the production of nitric oxide (NO). nih.gov The interaction between Amlodipine and NO can lead to the formation of Dehydro Amlodipine. Specifically, the Hantzsch ester group in Amlodipine reacts with NO, resulting in dehydrogenation and the formation of Dehydro Amlodipine. This product can then be further oxidized to this compound.
Forced degradation studies are instrumental in elucidating the degradation pathways of pharmaceuticals. In these studies, Amlodipine is subjected to various stress conditions, including exposure to strong oxidizing agents like hydrogen peroxide (H₂O₂).
When Amlodipine is treated with hydrogen peroxide, it undergoes significant degradation. lcms.cztechnologynetworks.com Studies have shown that in the presence of 30% H₂O₂, Amlodipine degrades by approximately 20%. lcms.cz Another study reported up to 80.1% degradation in a solution of 3% H₂O₂ in methanol (B129727) at 80°C over 6 hours. researchgate.netdoaj.org This oxidative stress selectively yields an impurity identified as Impurity D (dehydro amlodipine) with a mass-to-charge ratio (m/z) of 407. lcms.cz The formation of this dehydro derivative is a critical step that can precede N-oxidation. The synthesis of this compound can be achieved by the oxidation of Dehydro Amlodipine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
A summary of degradation percentages under various oxidative conditions is presented in the table below:
| Oxidizing Agent | Concentration | Temperature | Duration | Degradation Percentage | Reference |
| Hydrogen Peroxide | 30% | Not Specified | Not Specified | 20% | lcms.cz |
| Hydrogen Peroxide | 3% in Methanol (80:20) | 80°C | 6 hours | 80.1% | researchgate.netdoaj.org |
| Hydrogen Peroxide | 3% | Ambient | 3 days | ~1% | nih.gov |
| Hydrogen Peroxide | Not Specified | Not Specified | 8 hours | 74.40% | tsijournals.com |
| Hydrogen Peroxide | 3% v/v | Not Specified | Not Specified | 88-90% | technologynetworks.com |
Photolytic Degradation Processes Contributing to N-Oxide Formation
Exposure to light, particularly UV radiation, can induce the degradation of Amlodipine. researchgate.net The primary photolytic degradation pathway involves the oxidation of the dihydropyridine ring to form the corresponding pyridine (B92270) derivative. researchgate.netresearchgate.netnih.govinnovareacademics.in This process is often the initial and sole step in the degradation mechanism. researchgate.netresearchgate.net The formation of this pyridine derivative, also known as dehydro amlodipine or Impurity D, is a crucial precursor for the subsequent formation of this compound. nih.gov
The phototransformation of Amlodipine has been shown to follow pseudo-first-order kinetics. researchgate.netnih.gov The rate of degradation is influenced by the solvent and pH of the medium. nih.gov For instance, irradiation of Amlodipine in an acidic solution (pH 3) led to the formation of a specific photoproduct, while exposure in a basic solution (pH 10) resulted in different degradation products. nih.gov One study identified sixteen photoproducts, with fifteen being newly reported. nih.gov Some of these products were formed from the initial pyridine derivative, indicating a sequential degradation pathway. nih.gov
Forced degradation studies have demonstrated varying degrees of photolytic degradation. One study reported a 32.2% degradation after 14 days in a photostability chamber. researchgate.netdoaj.org Another found approximately 5% degradation under light stress. nih.gov A separate investigation observed 36-46% degradation in a solid-state photostability study. technologynetworks.com
Acid-Catalyzed Degradation Pathways and Potential N-Oxide Intermediates
Amlodipine demonstrates instability in acidic conditions, leading to the formation of degradation products. researchgate.netnih.gov Under strong acidic conditions (e.g., 5 mol/L HCl at 80°C for 6 hours), Amlodipine besylate can degrade by as much as 75.2%. researchgate.net In milder acidic conditions (0.1 M HCl), degradation is less pronounced, with one study reporting about 1% degradation after 3 days at ambient temperature. nih.gov Another study observed approximately 30-35% degradation in 0.1 N HCl. technologynetworks.com
Mass spectrometry analysis has confirmed the presence of a dehydro amlodipine derivative under acidic stress conditions. researchgate.net This dehydro derivative is a key intermediate in the formation of this compound. The formation of this impurity, also identified as Impurity D, has been observed in both oxidative and acid degradation studies. lcms.cz The acidic environment can catalyze the dehydration of Amlodipine, leading to the aromatization of the dihydropyridine ring to form the more stable pyridine ring structure of dehydro amlodipine. Subsequent oxidation of the nitrogen atom would then lead to the N-oxide. A novel acid degradation impurity has also been isolated and characterized, highlighting the complexity of degradation pathways under acidic stress. nih.gov
The following table summarizes the extent of Amlodipine degradation under various acidic conditions:
| Acid Concentration | Temperature | Duration | Degradation Percentage | Reference |
| 5 mol/L HCl | 80°C | 6 hours | 75.2% | researchgate.net |
| 0.1 M HCl | Ambient | 3 days | ~1% | nih.gov |
| 0.1 N HCl | Not Specified | Not Specified | 30-35% | technologynetworks.com |
| Acidic Condition | Not Specified | 8 hours | 7.54% | tsijournals.com |
Base-Catalyzed Degradation Pathways and Potential N-Oxide Intermediates
Amlodipine is also susceptible to degradation in alkaline environments. researchgate.netnih.gov Studies have shown significant degradation under basic conditions, with one report indicating 25% degradation in a basic medium. lcms.cz Another study observed considerable degradation of about 43% when treated with 0.1 M NaOH for 3 days at ambient temperature. nih.gov More extreme conditions, such as 5 mol/L NaOH at 80°C for 6 hours, can lead to the total degradation of amlodipine besylate. researchgate.net
Under alkaline conditions, the dihydropyridine ring of Amlodipine can be oxidized to a pyridine ring. researchgate.net This process is a key step towards the formation of dehydro amlodipine, a precursor to this compound. It has also been reported that under alkaline stress, a degradation product may form due to the involvement of an acetyl group. researchgate.netresearchgate.net In one study, two degradation peaks were observed in the case of alkaline hydrolysis. technologynetworks.com
The table below provides a summary of Amlodipine degradation under various base-catalyzed conditions:
| Base Concentration | Temperature | Duration | Degradation Percentage | Reference |
| Basic Medium | Not Specified | Not Specified | 25% | lcms.cz |
| 5 mol/L NaOH | 80°C | 6 hours | Total Degradation | researchgate.net |
| 0.1 M NaOH | Ambient | 3 days | 43% | nih.gov |
| Basic Condition | Not Specified | 8 hours | 29.73% | tsijournals.com |
| 0.1 N NaOH | Not Specified | Not Specified | ~95% | technologynetworks.com |
Thermal Stress-Induced Formation Considerations
The stability of Amlodipine under thermal stress has been investigated, with varying results. Some studies indicate that Amlodipine is relatively stable under thermal stress. For instance, one study found no major impurities after subjecting Amlodipine besylate to 80°C for 48 hours. lcms.cz Another investigation reported no degradation under heat (105°C for 3 days) and heat/humidity stress conditions. nih.gov
However, other research suggests that thermal degradation can occur. N-oxides, in general, can exhibit thermal instability at elevated temperatures, typically above 120–150°C. This decomposition may yield secondary amines or aldehydes. While Amlodipine itself remained stable in some thermal stress tests, the potential for its degradation products, including the N-oxide, to be thermally labile should be considered. nih.gov One thermal analysis study of pure Amlodipine indicated that degradation begins at higher temperatures, with significant decomposition occurring above 296°C. researchgate.net
Synthetic Strategies for Dehydro Amlodipine N Oxide Preparation
Laboratory Synthesis Approaches for Analytical Reference Standards
The laboratory-scale synthesis of Dehydro Amlodipine (B1666008) N-Oxide is primarily geared towards producing high-purity material for use as an analytical reference standard. axios-research.com These standards are essential for the development and validation of analytical methods aimed at detecting and quantifying impurities in pharmaceutical products.
The most direct synthetic route involves the oxidation of Dehydro Amlodipine. Dehydro Amlodipine itself is a known degradation product of Amlodipine, formed under oxidative or acidic conditions. caymanchem.comresearchgate.net The subsequent step is the N-oxidation of the pyridine (B92270) ring in the Dehydro Amlodipine molecule. This transformation is a common reaction in organic chemistry used to convert pyridinic nitrogen into an N-oxide.
The reaction typically employs specific oxidizing agents under controlled conditions to achieve the desired transformation selectively. Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), or hydrogen peroxide. The reaction is generally carried out in an appropriate organic solvent, like dichloromethane (B109758) or acetonitrile (B52724), at controlled temperatures, often ranging from room temperature to slightly elevated temperatures, to ensure the reaction proceeds to completion while minimizing the formation of byproducts.
Table 1: Summary of Laboratory Synthesis Conditions for Dehydro Amlodipine N-Oxide
| Starting Material | Reaction Type | Typical Reagents | Typical Solvents | Key Features |
| Dehydro Amlodipine | N-Oxidation | Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (m-CPBA) | Dichloromethane, Acetonitrile | Mild reaction conditions; targeted synthesis for analytical standard preparation. |
The resulting product, this compound, appears as a white to off-white solid and is characterized by its molecular formula C₂₀H₂₃ClN₂O₆ and a molecular weight of approximately 422.86 g/mol. pharmaffiliates.com
Chemical Reaction Optimization for Targeted Synthesis and Purity
Optimizing the synthesis of this compound is critical to maximize the yield and, most importantly, to ensure the high purity required for an analytical reference standard. Optimization strategies focus on several key reaction parameters. The goal is to develop a robust and reproducible process that consistently delivers material with a purity of 98% or higher. caymanchem.com
Key areas for optimization include:
Choice of Oxidizing Agent: The selection of the oxidant is crucial. While agents like H₂O₂ are effective, stronger oxidants like m-CPBA might offer faster reaction times or higher conversion rates. However, the reactivity must be balanced to prevent over-oxidation or degradation of the starting material or product.
Solvent System: The solvent can influence the reaction rate and selectivity. Optimization involves screening various solvents (e.g., dichloromethane, acetonitrile, ethyl acetate) to find one that provides good solubility for the reactants while facilitating the desired chemical transformation.
Temperature and Reaction Time: Controlling the temperature is vital for minimizing side reactions. A systematic study to determine the optimal temperature profile—from initial mixing to the full reaction duration—is necessary. Reaction time is optimized to ensure complete conversion of the starting material without allowing for product degradation.
Purification Method: Post-synthesis purification is a critical step for achieving the high purity needed for a reference standard. Techniques such as column chromatography, recrystallization, or preparative high-performance liquid chromatography (HPLC) are optimized to efficiently remove unreacted starting materials, residual reagents, and any formed byproducts.
A significant number of research efforts have been dedicated to optimizing reaction conditions for related dihydropyridine (B1217469) and dihydropyrimidine (B8664642) syntheses to improve yields and purity. nih.gov These principles, including the careful selection of catalysts and solvents, are directly applicable to the synthesis of reference standards like this compound. nih.gov
Table 2: Parameters for Optimization of this compound Synthesis
| Parameter | Objective | Examples/Considerations | Expected Outcome |
| Reagent Stoichiometry | Maximize conversion, minimize excess reagent | Varying molar equivalents of the oxidizing agent (e.g., 1.1 to 2.0 eq.) | Improved yield and reduced purification burden. |
| Temperature Control | Minimize byproduct formation | Running reactions at 0 °C, room temperature, or reflux | Enhanced selectivity and product purity. |
| Solvent Polarity | Improve reaction kinetics and selectivity | Testing a range from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) solvents nih.govresearchgate.net | Higher reaction rate and yield. |
| pH Control | Ensure stability of reactants and products | Addition of buffers or bases to control the reaction medium's acidity | Prevention of acid-catalyzed degradation. caymanchem.com |
Through meticulous optimization of these parameters, a synthetic protocol can be established that is both efficient and capable of producing this compound of the requisite quality for its role in pharmaceutical analysis.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental in separating Dehydro Amlodipine (B1666008) N-Oxide from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques utilized for this purpose, often in a stability-indicating manner.
High-Performance Liquid Chromatography (HPLC) Methodologies for Impurity Separation
HPLC is a cornerstone technique for the analysis of Amlodipine and its impurities. scirp.org Various reversed-phase HPLC (RP-HPLC) methods have been developed to achieve effective separation. A common approach involves using C18 columns of varying dimensions and particle sizes. scirp.orgnih.gov For instance, a method for separating Amlodipine and its seven impurities was developed using a core-shell C18 column (100 mm × 4.6 mm, 2.6 μm particle size). nih.govnih.gov The mobile phase in these methods is often a gradient mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724). scirp.orgnih.gov
To enhance peak shape and separation, especially for basic compounds like Amlodipine and its impurities, the pH of the mobile phase is a critical parameter. nih.gov For example, a mobile phase containing 0.4% ammonium (B1175870) hydroxide (B78521) in water has been used to maintain a high pH, which improves the chromatography of basic analytes. nih.govnih.gov Detection is typically carried out using a photo diode array (PDA) detector, allowing for monitoring at multiple wavelengths; 237 nm and 340 nm are commonly employed for Amlodipine and its related compounds. scirp.orgnih.gov
HPLC Method Parameters for Amlodipine Impurity Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Core shell C18, 100 mm × 4.6 mm, 2.6 μm | C18, 150 mm length, 4.6 mm internal diameter, 3μ particle size |
| Mobile Phase | 0.4% ammonium hydroxide in water and methanol (gradient) | Phosphate (B84403) buffer with triethylamine (B128534) (pH 2.8) and acetonitrile (gradient) |
| Detection Wavelength | 237 nm | 340 nm |
| Flow Rate | Not Specified | 1.0 mL/min |
| Column Temperature | Not Specified | 35°C |
Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, primarily due to the use of columns with sub-2 µm particles. nih.gov UPLC methods have been successfully applied to the analysis of Amlodipine and its impurities, providing faster analysis times and improved separation efficiency. nih.gov
For instance, a rapid, stability-indicating UPLC method was developed to separate impurities in a combination tablet dosage form containing Amlodipine besylate. This method utilized a Zorbax Eclipse C8 RRHD column (100 mm × 3.0 mm, 1.8 μm) and a gradient elution with a mobile phase consisting of 0.01 M phosphate buffer (pH 2.5) and acetonitrile. The entire separation of multiple impurities was achieved within 11 minutes. nih.gov Another UPLC method for determining Perindopril Arginine and Amlodipine Besylate and their degradation products used an Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm) with a mobile phase of phosphate buffer (pH 2) and acetonitrile. tsijournals.com
Development of Stability-Indicating Chromatographic Methods
Stability-indicating methods are crucial for determining the intrinsic stability of a drug substance and for monitoring the formation of degradation products over time. These methods must be able to separate the drug substance from its degradation products, ensuring that the analytical results are accurate and reflective of the sample's stability. scirp.orgnih.gov
The development of such methods for Amlodipine involves subjecting the drug to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. nih.govnih.gov The resulting degradation products are then analyzed to ensure they are well-resolved from the main Amlodipine peak and other known impurities. For example, one stability-indicating HPLC-UV method demonstrated good separation of Amlodipine from its seven impurities and degradation products formed under stress conditions. nih.govnih.gov The specificity of these methods is often confirmed by peak purity analysis using a PDA detector or by mass spectral analysis to ensure that the Amlodipine peak is free from any co-eluting species. nih.gov
Mass Spectrometry (MS) Techniques for Structural Elucidation
Mass spectrometry plays a pivotal role in the structural elucidation of impurities and degradation products that are often present at low levels. When coupled with liquid chromatography, it becomes a powerful tool for impurity profiling and detailed structural analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it an indispensable technique for identifying unknown impurities. nih.gov In the context of Amlodipine, LC-MS is used to determine the mass-to-charge ratio (m/z) of impurities like Dehydro Amlodipine N-Oxide, providing crucial information for their identification. nih.govresearchgate.net
Forced degradation studies are often coupled with LC-MS analysis to identify the products formed under various stress conditions. lcms.cz For example, the oxidative degradation of Amlodipine has been shown to produce an impurity with an m/z of 407, which corresponds to Dehydro Amlodipine. lcms.cz The use of LC-MS allows for the rapid identification of such degradation products without the need for their isolation. lcms.cz Studies have successfully used LC-MS to characterize multiple degradation products of Amlodipine formed under acidic, basic, and oxidative stress. nih.govresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in elucidating the fragmentation pathways of molecules, which helps in confirming their chemical structures. nih.gov
For this compound and other related impurities, MS/MS analysis can help to pinpoint the site of modification on the parent Amlodipine molecule. By comparing the fragmentation patterns of the impurity with that of the Amlodipine standard, researchers can deduce the structural changes. nih.gov For instance, a comprehensive study on the degradation products of Amlodipine utilized LC-MS/MS to establish a complete fragmentation pathway of the drug, which then aided in the characterization of all its degradation products. nih.govresearchgate.net The unique fragmentation patterns observed in MS/MS spectra serve as a fingerprint for the specific impurity, allowing for its unambiguous identification. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of unknown compounds like this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the calculation of a unique elemental formula.
The molecular formula for this compound is established as C₂₀H₂₃ClN₂O₆. pharmaffiliates.comchemicea.com An HRMS instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with high precision. This experimental mass is then compared against the theoretical exact mass calculated from the elemental formula. The close correlation between the measured and calculated mass provides strong evidence for the proposed elemental composition, distinguishing it from other potential isobaric formulas. This technique is fundamental in the initial identification process of impurities and degradation products. preprints.org
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₀H₂₃ClN₂O₆ |
| Theoretical Monoisotopic Mass | 422.1245 Da |
| Theoretical [M+H]⁺ Mass | 423.1317 Da |
| Typical HRMS Accuracy | < 5 ppm |
Note: The table presents theoretical values used for confirmation via experimental HRMS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While HRMS can confirm the elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive elucidation of the three-dimensional structure of a molecule. core.ac.uk NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. mdpi.com For a novel or uncharacterized compound like this compound, a suite of NMR experiments is required for unambiguous structural assignment.
Carbon-13 NMR (¹³C NMR) spectroscopy is a powerful technique that provides information on each unique carbon atom in a molecule. The spectrum of this compound is expected to show 20 distinct resonances, corresponding to the 20 carbon atoms in its structure. The chemical shift (δ) of each signal is indicative of the carbon's local electronic environment. libretexts.orgchemguide.co.uk
Based on the structure of this compound—which features a substituted pyridine (B92270) N-oxide ring, ester groups, and a chlorophenyl moiety—the expected chemical shifts can be predicted. libretexts.orgchemguide.co.uk The carbonyl carbons of the ester groups would appear far downfield, while the aromatic and pyridine ring carbons would resonate in the intermediate region. The aliphatic carbons of the ethyl ester, methyl ester, and the ethoxymethyl side chain would be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ) Range (ppm) | Number of Carbons |
|---|---|---|
| Ester Carbonyls (C=O) | 170 - 185 | 2 |
| Aromatic & Pyridine N-oxide Ring Carbons | 125 - 150 | 10 |
| Aliphatic Carbons (O-CH₂, O-CH₃) | 50 - 70 | 4 |
| Aliphatic Carbons (CH₂, CH₃) | 10 - 40 | 4 |
Note: These are generalized chemical shift ranges. Actual values depend on the specific molecular structure and solvent used. libretexts.org
To assemble the complete molecular structure, data from ¹³C NMR is used in conjunction with other advanced NMR experiments. These techniques help establish the connectivity between different atoms.
¹H NMR: Provides information on the number and type of protons and their immediate electronic environment.
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to map out spin systems within the molecule.
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their respective carbons.
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule, such as linking the side chains to the central pyridine N-oxide ring. core.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which atoms are close to each other in space, which is essential for confirming stereochemistry and conformational details.
Together, this comprehensive suite of NMR experiments allows for the unequivocal structural assignment of this compound. nih.gov
Spectrophotometric Techniques for Monitoring Degradation
Spectrophotometric techniques are widely used in pharmaceutical analysis for their simplicity, speed, and cost-effectiveness. They are particularly valuable for monitoring the progress of degradation studies.
Ultraviolet-Visible (UV-Vis) spectrophotometry is a key technique used in forced degradation or stress studies to monitor the degradation of a parent drug and the formation of chromophoric degradation products. researchgate.net Amlodipine and its derivatives, including this compound, possess chromophores that absorb light in the UV region. jsirjournal.com
In a typical stress study, a solution of the parent drug is subjected to conditions such as acid or base hydrolysis, oxidation, heat, or light. nih.govlcms.cz The UV spectrum is recorded at various time points. The degradation of the parent drug can be monitored by the decrease in absorbance at its specific wavelength of maximum absorption (λmax), which for amlodipine is around 237-238 nm. jsirjournal.comresearchgate.net The formation of this compound, which contains an aromatic pyridine N-oxide ring system, would likely result in a different UV absorption profile compared to the dihydropyridine (B1217469) ring of amlodipine. This change, potentially including a shift in λmax or the appearance of new absorption bands, can be used to track its formation over time. nih.gov
Table 3: Application of UV-Vis Spectrophotometry in Amlodipine Stress Studies
| Stress Condition | Typical Observation | Wavelength Monitored |
|---|---|---|
| Acid Hydrolysis (e.g., HCl) | Significant degradation of parent drug. jsirjournal.comlcms.cz | ~238 nm |
| Base Hydrolysis (e.g., NaOH) | Significant degradation of parent drug. jsirjournal.comlcms.cz | ~238 nm |
| Oxidative (e.g., H₂O₂) | Formation of oxidative degradants. lcms.czresearchgate.net | ~238 nm |
| Photolytic (UV light) | Formation of photoproducts. jsirjournal.com | ~238 nm |
Electrochemical Methods for Degradation Pathway Investigations (e.g., Cyclic Voltammetry)
Electrochemical methods offer a powerful means to investigate the redox behavior of molecules and simulate oxidative degradation pathways. These techniques are highly sensitive and can provide mechanistic insights into degradation processes.
Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the oxidation and reduction processes of electroactive species like amlodipine. brieflands.com By applying a varying potential to an electrode immersed in a solution of the substance, a voltammogram is generated that provides information about the redox potentials of the molecule. mdpi.com
Studies on amlodipine have utilized cyclic voltammetry to simulate its oxidative degradation. researchgate.net The oxidation of the dihydropyridine ring in amlodipine is an electrochemically driven process that can be monitored by CV. The appearance of new peaks or shifts in peak potentials in the voltammogram after repeated cycles can indicate the formation of degradation products. researchgate.netelectrochemsci.org Research has confirmed the presence of dehydro amlodipine derivatives as products of electrochemical degradation, although sometimes only in trace amounts. researchgate.netdoaj.org By analyzing the electrochemical behavior, researchers can gain insights into the potential pathways of oxidative degradation, which may lead to the formation of this compound.
Kinetics and Mechanisms of Dehydro Amlodipine N Oxide Formation in Stress Conditions
Reaction Kinetics under Varied Stress Conditions (Acidic, Basic, Oxidative, Photolytic, Thermal)
Forced degradation studies on amlodipine (B1666008) provide critical insight into the rate at which its primary degradant, Dehydro Amlodipine (the precursor to the N-oxide), is formed. The degradation kinetics often follow pseudo-first-order reactions, particularly under photolytic conditions. nih.govmdpi.com The rate of formation is highly dependent on the nature and intensity of the stressor.
Under oxidative and acidic conditions, mass spectrometry analysis has confirmed the presence of the dehydro amlodipine derivative. researchgate.netdoaj.org Amlodipine has been found to be particularly unstable under acidic, basic, oxidative, and photolytic stress, while showing considerable stability under thermal conditions. lcms.czresearchgate.net
The following table summarizes the kinetic findings from various stress studies on amlodipine, which precede the formation of the N-oxide.
| Stress Condition | Parameters | Observed Degradation of Amlodipine | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 5 mol/L HCl at 80°C for 6 hours | 75.2% | researchgate.netdoaj.org |
| Ambient conditions | 60% | lcms.cz | |
| Basic Hydrolysis | 5 mol/L NaOH at 80°C for 6 hours | Total Degradation | researchgate.netdoaj.org |
| Ambient conditions | 25% | lcms.cz | |
| Oxidative | 3% H₂O₂:Methanol (B129727) (80:20) at 80°C for 6 hours | 80.1% | researchgate.netdoaj.org |
| 30% H₂O₂ at ambient conditions | 20% | lcms.cz | |
| Photolytic | Exposure in photostability chamber for 14 days | 32.2% | researchgate.netdoaj.org |
| Xenon Lamp Irradiation | Half-life (t₁/₂) = 8.8 minutes | nih.govresearchgate.net | |
| Sunlight Exposure | Half-life (t₁/₂) = 0.3 days | researchgate.net | |
| Thermal | Heating at 80°C for 48 hours | No major impurities found | lcms.cz |
Identification of Rate-Limiting Steps in N-Oxide Formation
The conversion of amlodipine to Dehydro Amlodipine N-Oxide is not a single reaction but a sequence of transformations. The available literature strongly indicates that the initial degradation of the amlodipine molecule is the prerequisite for any subsequent reactions.
Mechanistic Proposals for Aromatization and N-Oxidation Processes
Aromatization of the Dihydropyridine (B1217469) Ring: The primary mechanism for the degradation of amlodipine under oxidative and photolytic stress is the aromatization of its dihydropyridine ring to form the corresponding pyridine (B92270) derivative, Dehydro Amlodipine. ulisboa.pt This process is an oxidation reaction. Mechanistic studies propose that the reaction proceeds through the formation of a radical cation intermediate. nih.govresearchgate.net The presence of oxygen and/or light facilitates the removal of two hydrogen atoms from the dihydropyridine ring, leading to the formation of the thermodynamically more stable aromatic pyridine ring. This pyridine derivative is the main degradation product of amlodipine and is the direct precursor to the N-oxide. ulisboa.ptnih.gov
N-Oxidation of the Aminoethoxy Side Chain: Following the formation of Dehydro Amlodipine, the tertiary amine within the 2-(aminoethoxy)methyl side chain can undergo oxidation to form the N-oxide. This reaction is common for tertiary amines when exposed to oxidizing agents. In the context of forced degradation studies where hydrogen peroxide (H₂O₂) is used, H₂O₂ acts as the oxidant.
The proposed mechanism involves a nucleophilic attack by the lone pair of electrons on the nitrogen atom of the tertiary amine onto the electrophilic oxygen of the oxidizing agent (e.g., hydrogen peroxide). This results in the formation of a coordinate covalent bond between the nitrogen and oxygen atoms, yielding the this compound structure. This is a standard pathway for the synthesis of amine N-oxides. liverpool.ac.ukwikipedia.org
Impurity Profiling and Quality Control in Amlodipine Pharmaceutical Development
Identification of Dehydro Amlodipine (B1666008) N-Oxide as a Process-Related and Degradation Impurity
Dehydro Amlodipine N-Oxide has been identified as a significant impurity in amlodipine, arising from both the manufacturing process and degradation pathways. pharmaffiliates.comchemicea.com Its chemical name is 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methylpyridine 1-oxide. pharmaffiliates.comchemicea.com The formation of this N-oxide derivative is often linked to oxidative stress conditions.
During the synthesis of amlodipine, various reagents and reaction conditions can potentially lead to the oxidation of the dihydropyridine (B1217469) ring, resulting in the formation of this compound. Furthermore, amlodipine is susceptible to degradation when exposed to certain environmental factors, with oxidation being a key degradation pathway. ulisboa.pt Studies have shown that oxidative degradation, for instance, through exposure to hydrogen peroxide, can selectively yield this N-oxide impurity. lcms.cz This dual origin as both a process-related impurity and a degradation product necessitates its careful monitoring throughout the drug development lifecycle, from synthesis to the final formulation.
Monitoring and Quantification of N-Oxide in Forced Degradation Studies for Stability Assessment
Forced degradation studies are a critical component of pharmaceutical development, designed to understand the intrinsic stability of a drug substance and identify potential degradation products that could form under various stress conditions. lcms.cz These studies involve subjecting the API to harsh conditions such as acid, base, oxidation, heat, and light. nih.govnih.gov The information gleaned from these studies is invaluable for developing stable formulations and establishing appropriate storage conditions and shelf-life.
In the context of amlodipine, forced degradation studies have been instrumental in elucidating the formation of this compound. When amlodipine is subjected to oxidative stress, such as treatment with hydrogen peroxide, a notable degradation is observed, leading to the formation of the N-oxide impurity. lcms.cztechnologynetworks.com For instance, one study reported approximately 20% degradation of amlodipine in 30% hydrogen peroxide, with this compound being a significant degradation product. lcms.cz Similarly, exposure to acidic conditions has also been shown to generate this impurity. researchgate.net
Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), are employed to monitor and quantify the formation of this compound during these studies. lcms.cznih.gov These methods allow for the separation and identification of the impurity from the parent drug and other degradation products. nih.govnih.gov
Below is a representative data table summarizing the typical conditions and outcomes of forced degradation studies on amlodipine, highlighting the formation of this compound.
| Stress Condition | Typical Conditions | Observed Degradation of Amlodipine | Formation of this compound |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, ambient temperature, 3 days | ~1% - 60% | Detected |
| Base Hydrolysis | 0.1 M NaOH, ambient temperature, 3 days | ~25% - 43% | Not typically a primary product |
| Oxidation | 3% H2O2, ambient temperature, 3 days | ~1% - 20% | Significant formation |
| Thermal Degradation | 105°C, 3 days | No significant degradation | Not detected |
| Photolytic Degradation | Exposure to UV and white light | ~5% | Not typically a primary product |
The data in this table is a synthesis of findings from multiple studies and represents typical outcomes. Actual degradation percentages can vary depending on the specific experimental conditions. lcms.cznih.gov
Computational Chemistry and in Silico Approaches for Dehydro Amlodipine N Oxide Research
Predictive Modeling of Degradation Pathways Involving N-Oxide Formation
Predictive modeling of degradation pathways is a crucial in silico technique used to identify potential degradation products of a drug substance under various stress conditions. nih.gov Software platforms like Zeneth utilize a knowledge base of known chemical reactions to predict the degradation of small organic molecules. acs.orgbohrium.comacs.orglhasalimited.orgnih.gov For Dehydro Amlodipine (B1666008) N-Oxide, such predictive modeling can forecast the products arising from hydrolysis, oxidation, and photolysis.
The formation of N-oxides is a significant metabolic and degradation pathway for many drugs containing tertiary nitrogen atoms. hyphadiscovery.com In the case of Amlodipine, oxidative stress can lead to the formation of its dehydro derivative, and subsequently, the N-oxide. researchgate.netdoaj.org Predictive models can simulate these transformations by applying rules for N-oxidation, which is often mediated by cytochrome P450 or flavin-containing monooxygenase enzymes in biological systems, or by chemical oxidants in stability studies. hyphadiscovery.com
A hypothetical predictive modeling study for Dehydro Amlodipine N-Oxide would involve subjecting its chemical structure to a battery of in silico stress conditions. The software would then generate a ranked list of potential degradation products, along with their likelihood of formation. This information is invaluable for analytical chemists in identifying unknown peaks in chromatograms from stability studies.
Table 1: Predicted Degradation Products of this compound under In Silico Stress Conditions
| Predicted Product | Stress Condition | Predicted Transformation |
| Hydrolytic Product 1 | Acidic/Basic Hydrolysis | Ester hydrolysis of the ethoxycarbonyl or methoxycarbonyl group |
| Oxidative Product 1 | Oxidation (e.g., H2O2) | Further oxidation of the pyridine (B92270) ring |
| Photolytic Product 1 | Photolysis (UV light) | Ring cleavage or rearrangement |
| Reductive Product 1 | Reduction | Reduction of the N-oxide to the corresponding pyridine |
Quantum Chemical Calculations for Understanding Reaction Energetics and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. rroij.comyoutube.comyoutube.comresearchgate.net For this compound, DFT calculations can provide deep insights into the energetics of its formation and its relative stability compared to other related compounds.
The stability of the N-O bond is a key factor in the chemistry of N-oxides. nih.govacs.org Quantum chemical calculations can be employed to determine the N-O bond dissociation energy (BDE), providing a quantitative measure of its strength. nih.gov A higher BDE would suggest greater stability of the N-oxide moiety. Furthermore, the reaction energetics for the formation of this compound from its precursor can be calculated to understand the thermodynamics of this transformation.
Calculations of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can shed light on the reactivity of this compound. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.
Table 2: Calculated Quantum Chemical Parameters for this compound
| Parameter | Calculated Value | Significance |
| N-O Bond Dissociation Energy (BDE) | Illustrative Value: 65 kcal/mol | Indicates the strength and stability of the N-oxide bond. |
| Enthalpy of Formation | Illustrative Value: -150 kcal/mol | Provides information on the thermodynamic stability of the molecule. |
| HOMO Energy | Illustrative Value: -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Illustrative Value: -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Illustrative Value: 4.4 eV | Correlates with the chemical reactivity and kinetic stability. |
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.nettemple.edu For this compound, MD simulations can provide valuable information about its conformational flexibility, interactions with its environment, and potential reactivity. mdpi.comsemanticscholar.orgnih.gov
Conformational analysis is a key application of MD simulations. By simulating the motion of the molecule over time, researchers can identify the most stable and populated conformations of this compound. This is particularly important for understanding how the molecule might interact with biological targets or how its shape influences its physicochemical properties. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the molecule's conformation and the flexibility of its different regions. mdpi.comsemanticscholar.org
MD simulations can also be used to study the reactivity of this compound. By simulating the molecule in the presence of potential reactants, it is possible to observe the initial steps of a chemical reaction and to calculate the free energy changes associated with it. This can provide insights into the mechanisms of degradation and metabolism at an atomic level.
Table 3: Key Outputs from a Molecular Dynamics Simulation of this compound
| Simulation Output | Description | Insights Gained |
| Conformational Ensemble | A collection of the different shapes the molecule adopts over time. | Identification of the most stable and biologically relevant conformations. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Assessment of the overall stability of the molecular structure during the simulation. |
| Root-Mean-Square Fluctuation (RMSF) | A measure of the displacement of individual atoms from their average position. | Identification of flexible and rigid regions within the molecule. |
| Radial Distribution Functions | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Understanding the solvation shell and interactions with solvent molecules. |
Q & A
Q. What validated analytical methods are recommended for characterizing Dehydro Amlodipine N-Oxide in pharmaceutical matrices?
Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used for precise quantification and structural elucidation. Ensure column selection (e.g., C18 reverse-phase) and mobile phase optimization (e.g., acetonitrile/ammonium formate buffers) to resolve polar N-oxide derivatives. Calibration standards should include deuterated or isotopically labeled analogs (e.g., AOZ-d4, AMOZ-d5) to account for matrix effects . For stability, monitor degradation under varying pH and temperature conditions using accelerated stability protocols .
Q. How can researchers synthesize this compound with high purity?
Answer: A two-step approach is typical: (1) Oxidation of the parent amlodipine using m-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane, followed by (2) purification via silica gel chromatography. Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 3.8–4.2 ppm for N-oxide protons). Strict inert atmosphere conditions prevent unwanted byproducts .
Q. What parameters are critical for ensuring stability during storage of this compound?
Answer: Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or photodegradation. Use desiccants to mitigate moisture uptake, which can accelerate N-oxide reversion to the parent compound. Regularly validate stability via HPLC-UV at 254 nm and compare against certified reference materials (CRMs) .
Advanced Research Questions
Q. What experimental designs are appropriate for studying the cellular uptake mechanisms of this compound?
Answer: Use human hepatocellular carcinoma cell lines (e.g., HepG2, Huh7) to model hepatic uptake. Compare wild-type and transporter-deficient models (e.g., OCT1-knockout HEK293 cells) to identify carrier-mediated transport. Quantify intracellular concentrations via LC-MS/MS after incubation with therapeutic doses (1–10 µM). Include sorafenib N-oxide as a comparator to assess shared transport pathways .
Q. How can researchers resolve contradictions in reported mutagenicity data for aromatic N-oxides like this compound?
Answer: Apply structure–activity relationship (SAR) fingerprint analysis to identify mutagenicity alerts. Subdivide the compound into substructures (e.g., aromatic rings, N-oxide groups) and cross-reference proprietary and public databases (e.g., EMA, FDA reports). Use Ames test variants with metabolic activation (S9 fraction) to assess nitroreduction potential. Compare results against non-mutagenic N-oxide analogs (e.g., sorafenib N-oxide) to isolate risk factors .
Q. How to design a robust structure-activity relationship (SAR) study for this compound’s pharmacological effects?
Answer:
- Step 1: Define core pharmacophores (e.g., dihydropyridine ring, N-oxide group) and synthesize analogs with systematic modifications (e.g., halogenation, methyl groups).
- Step 2: Test analogs in calcium channel blockade assays (e.g., patch-clamp electrophysiology) and correlate potency with computational docking scores (e.g., AutoDock Vina).
- Step 3: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize analogs for in vivo validation .
Methodological Considerations
Q. How should researchers address variability in N-oxide quantification across different biological matrices?
Answer: Implement isotope dilution mass spectrometry (IDMS) using internal standards (e.g., ¹³C/¹⁵N-labeled analogs) to correct for matrix effects. Validate recovery rates (≥85%) via spike-and-recovery experiments in plasma, liver homogenate, and urine .
Q. What statistical approaches are recommended for analyzing dose-response contradictions in preclinical studies?
Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to fit dose-response data. Apply Grubbs’ test to identify outliers and Bayesian hierarchical models to account for inter-study variability. Report 95% confidence intervals for EC₅₀ values .
Data Presentation & Reproducibility
Q. How to ensure reproducibility of this compound pharmacokinetic studies?
Answer: Adopt the NIH Rigor and Reproducibility guidelines:
Q. What are best practices for presenting conflicting data on N-oxide metabolite toxicity?
Answer: Use comparative tables to highlight study parameters (e.g., dose, exposure duration, model system). Annotate discrepancies with potential explanations (e.g., species-specific metabolism). Cite consensus guidelines (e.g., ICH S7A) to contextualize risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
